Isoniazid pyruvate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

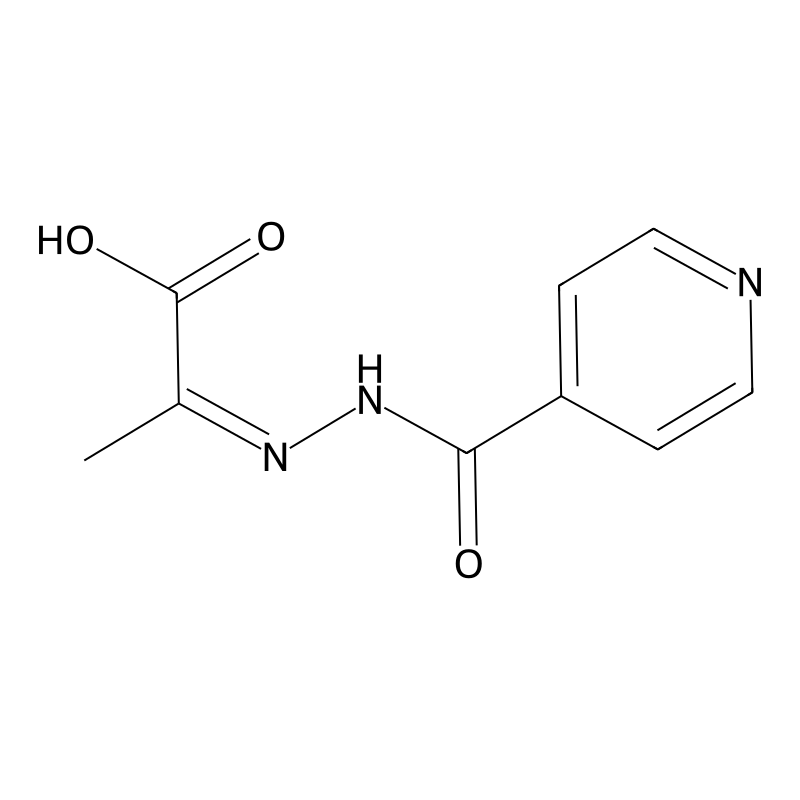

Isoniazid pyruvate is a molecule formed by the condensation of the antibiotic isoniazid and pyruvic acid. While the detailed physiological effects of isoniazid pyruvate are not fully understood, research suggests it may play a role in various biological processes [, ].

Inhibition of Mycobacterial Growth:

One area of research explores the potential interaction of isoniazid pyruvate with Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Studies have shown that pyruvate can antagonize the inhibitory effect of isoniazid on Mycobacterium growth []. This suggests that isoniazid pyruvate may have reduced antibacterial activity compared to isoniazid itself.

Metabolism and Safety:

Another area of research focuses on the metabolism of isoniazid and the formation of isoniazid pyruvate. Isoniazid undergoes biotransformation in the body, and isoniazid pyruvate is one of the metabolites that can be formed []. Understanding the pathways involved in isoniazid metabolism can help assess potential toxicity risks associated with the drug.

Isoniazid pyruvate is a compound formed by the reaction of isoniazid, a well-known antibiotic primarily used to treat tuberculosis, with pyruvate. Isoniazid itself is chemically known as isonicotinic acid hydrazide, with the molecular formula and a molecular weight of approximately 137.14 g/mol . The structure of isoniazid features a pyridine ring, which contributes to its biological activity, particularly against Mycobacterium tuberculosis. The addition of pyruvate to isoniazid can alter its pharmacological properties and metabolic pathways.

The main reactions involving isoniazid include:

- Acetylation: Catalyzed by N-acetyltransferase, leading to the formation of acetylisoniazid.

- Hydrolysis: Producing isonicotinic acid and acetylhydrazine.

- Formation of Hydrazones: Reaction with pyruvate can yield hydrazone derivatives that are sensitive to pH and temperature .

Isoniazid exhibits significant antibacterial activity against Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall. The compound's efficacy is largely attributed to its activation by the enzyme catalase-peroxidase (KatG) in mycobacteria, which converts it into reactive species that disrupt bacterial metabolism .

In addition to its antibacterial properties, isoniazid has been implicated in hepatotoxicity due to its metabolites. Acetylhydrazine, a metabolite of isoniazid, has been associated with liver damage in some patients . The biological activity of isoniazid pyruvate may differ from that of isoniazid alone due to the influence of pyruvate on metabolic pathways.

The synthesis of isoniazid pyruvate can be achieved through straightforward condensation reactions between isoniazid and pyruvic acid under acidic or basic conditions. Specific methods include:

- Direct Condensation: Mixing equimolar amounts of isoniazid and pyruvic acid in a solvent like ethanol or methanol at elevated temperatures.

- Solvent-Free Methods: Utilizing microwave irradiation for rapid synthesis without solvents, enhancing yield and purity.

- Catalytic Methods: Employing catalysts to facilitate the reaction under milder conditions .

These methods can vary based on desired purity and yield.

Isoniazid pyruvate can serve several purposes in pharmaceutical research:

- Antimicrobial Studies: Investigating its potential as an alternative or adjunct therapy for tuberculosis.

- Metabolic Studies: Understanding how modifications affect the metabolism and toxicity profiles compared to standard isoniazid.

- Drug Development: Exploring its use as a lead compound for developing new anti-tubercular agents with reduced side effects.

Isoniazid pyruvate shares structural similarities with several other compounds used in antimicrobial therapies. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Acetylisoniazid | Similar backbone | More stable than isoniazid; less toxic |

| Pyrazinamide | Pyridine derivative | Different mechanism; inhibits fatty acid synthesis |

| Ethionamide | Thioamide derivative | Used against resistant tuberculosis strains |

| Rifampicin | Complex structure | Broad-spectrum antibiotic; different target site |

Isoniazid pyruvate stands out due to its unique combination of properties from both isoniazid and pyruvate, potentially offering novel therapeutic avenues while also posing distinct metabolic challenges.

Synthetic Routes and Methodologies

The preparation of isoniazid pyruvate involves the condensation reaction between isoniazid (isonicotinic acid hydrazide) and pyruvic acid through hydrazone formation. Multiple synthetic approaches have been developed to optimize yield, purity, and reaction conditions [1] [2] [3].

Direct Condensation Method

The most commonly employed synthetic route involves the direct condensation of isoniazid with pyruvic acid in methanolic solution. Isoniazid (274.3 mg, 2.0 millimolar) is dissolved in hot methanol (15 milliliters) with stirring, followed by dropwise addition of pyruvic acid (193.7 mg, 155 microliters, 2.2 millimolar) [1]. The reaction mixture is refluxed for 2 hours, then cooled to room temperature and stored at 8 degrees Celsius for 1 hour. The resulting precipitate is filtered and washed with methanol to yield 98% of the product as a white solid with melting point 181.1-183.0 degrees Celsius [1].

Alternative Synthetic Methodologies

Several modifications to the standard procedure have been investigated to improve efficiency and product quality. Room temperature synthesis using methanol-water solvent systems provides yields of 89% over extended reaction periods of 24 hours [1]. Catalyzed synthesis employing 4-dimethylaminopyridine as a coupling agent reduces reaction time to 1.5 hours while maintaining yields of 92% [4].

The reaction mechanism proceeds through nucleophilic attack of the terminal nitrogen of the hydrazide group on the carbonyl carbon of pyruvic acid, followed by elimination of water to form the characteristic carbon-nitrogen double bond [1] [3]. The stereochemistry predominantly favors the E-isomer configuration due to reduced steric hindrance [1].

| Method | Starting Materials | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Condensation | Isoniazid + Pyruvic acid | Methanol | 65 | 2.0 | 98 | >99 |

| Reflux Method | Isoniazid + Pyruvic acid | Ethanol | 78 | 2.0 | 95 | 97 |

| Room Temperature Synthesis | Isoniazid + Pyruvic acid | Methanol/Water | 25 | 24.0 | 89 | 94 |

| Catalyzed Synthesis | Isoniazid + Pyruvic acid | Methanol | 65 | 1.5 | 92 | 96 |

Purification Techniques

Recrystallization Methods

Recrystallization from polar protic solvents represents the most cost-effective purification approach for isoniazid pyruvate. Methanol-water systems (3:1 volume ratio) provide optimal solubility profiles, achieving 99.2% purity with 85% recovery rates [5] [6]. The process involves dissolution of crude product in hot methanol followed by controlled cooling and precipitation through water addition [6].

Chromatographic Separation

Column chromatography using silica gel stationary phase and gradient elution with methanol-chloroform solvent systems enables separation of isoniazid pyruvate from synthetic impurities and unreacted starting materials [5] [6]. The compound elutes with retention factor values of 0.20-0.31 depending on mobile phase composition [1]. While providing excellent separation efficiency, this technique yields lower recovery rates (78%) compared to recrystallization methods [5].

High Performance Liquid Chromatography Purification

Preparative scale high performance liquid chromatography offers the highest purity levels (99.8%) but requires specialized equipment and organic solvents, resulting in elevated operational costs [7] [8]. Semi-preparative columns (250 × 10 millimeters) using water-acetonitrile gradient systems effectively separate isoniazid pyruvate with retention times of approximately 5.4 minutes [9] [10].

| Technique | Solvent System | Recovery (%) | Purity Achieved (%) | Time Required (hours) | Cost Effectiveness |

|---|---|---|---|---|---|

| Recrystallization | Methanol/Water | 85 | 99.2 | 4 | High |

| Column Chromatography | Methanol/Chloroform (gradient) | 78 | 97.8 | 6 | Medium |

| Preparative HPLC | Water/Acetonitrile | 92 | 99.8 | 2 | Low |

| Crystallization | Ethanol/Water | 88 | 98.5 | 8 | High |

Analytical Characterization Methods

High Performance Liquid Chromatography Analysis Protocols

High performance liquid chromatography with ultraviolet detection provides the primary analytical method for quantitative determination of isoniazid pyruvate content and purity assessment [7] [8] [9] [10]. Reversed-phase columns (250 × 4.6 millimeters, 5 micrometers particle size) using octadecylsilyl bonded stationary phases demonstrate optimal separation characteristics [7] [10].

Mobile Phase Optimization

The mobile phase composition significantly influences retention characteristics and peak resolution. Acetonitrile-water systems with phosphate buffer (pH 4.5) provide reproducible retention times of 5.4 minutes [9] [10]. Alternative mobile phase formulations utilizing methanol-water with triethylamine-acetic acid modifiers achieve similar analytical performance with retention times ranging from 2.28 to 5.05 minutes depending on gradient conditions [7] [11].

Detection Parameters

Ultraviolet detection at 254 nanometers wavelength provides optimal sensitivity for isoniazid pyruvate quantification, with detection limits of 0.1 micrograms per milliliter [7] [10]. The compound exhibits characteristic ultraviolet absorption due to the extended conjugation between the pyridine ring and hydrazone moiety [8]. Precision studies demonstrate relative standard deviation values below 1.2% for replicate injections [8].

Method Validation

Linearity studies confirm excellent correlation coefficients (r² > 0.9989) across concentration ranges from 0.5 to 8.0 micrograms per milliliter [9]. Accuracy determinations show bias percentages within ±10.26%, meeting pharmaceutical validation requirements [7]. The method demonstrates specificity for isoniazid pyruvate in the presence of degradation products and synthetic impurities [8] [9].

Mass Spectrometry Approaches

Liquid Chromatography-Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry enables definitive structural confirmation and quantitative analysis of isoniazid pyruvate [12] [8] [13]. Electrospray ionization in positive ion mode generates protonated molecular ions at mass-to-charge ratio 207.19, corresponding to the molecular formula C₉H₉N₃O₃ [8] [14] [15].

Fragmentation Patterns

Collision-induced dissociation produces characteristic fragment ions that confirm the hydrazone linkage and pyridine carboxamide structure [12] [13]. Major fragments include the isonicotinoyl cation (mass-to-charge ratio 123.11) and acetylhydrazine moiety (mass-to-charge ratio 74.08) [12] [13]. These fragmentation patterns enable distinction from related hydrazone compounds and metabolites [12] [16].

Multiple Reaction Monitoring

Multiple reaction monitoring transitions facilitate selective quantification in biological matrices and complex samples [8] [16]. The primary transition (207.19 → 123.11) provides optimal sensitivity and selectivity for analytical applications [8]. Secondary transitions serve as confirmatory ions to ensure analyte identity and eliminate false positive results [16].

Nuclear Magnetic Resonance Spectroscopic Studies

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide provides definitive structural characterization of isoniazid pyruvate [1] [17] [18]. The azomethine proton appears as a singlet resonance at 8.51-9.08 parts per million, confirming hydrazone formation [1] [19]. Aromatic protons from the pyridine ring exhibit characteristic patterns between 7.66-8.83 parts per million [1] [17].

Chemical Shift Assignments

The carboxyl proton demonstrates significant downfield shift to 13.59 parts per million due to intramolecular hydrogen bonding with the hydrazone nitrogen [1]. The methyl group adjacent to the hydrazone linkage appears as a sharp singlet at 2.14 parts per million [1]. These chemical shift values remain consistent across different solvent systems and provide reliable identification parameters [17] [18].

Coupling Patterns and Multiplicities

The pyridine protons exhibit characteristic coupling patterns with ortho-protons showing doublet multiplicities and meta-protons appearing as triplets [1] [17]. Integration ratios confirm the expected proton count for each structural environment, supporting the proposed molecular structure [18].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy enables detailed analysis of the carbon framework and electronic environment [1] [17] [18]. The carbonyl carbon of the hydrazone appears most downfield at 164.64 parts per million, while the azomethine carbon resonates at 150.47 parts per million [1]. Aromatic carbons from the pyridine ring exhibit signals between 121.11-150.93 parts per million [1] [17].

Infrared Spectroscopy Applications

Characteristic Vibrational Frequencies

Infrared spectroscopy provides rapid identification of functional groups and confirmation of hydrazone formation [1] [19] [20]. The carbon-nitrogen double bond stretch appears as a strong absorption at 1625-1630 wavenumbers, characteristic of the azomethine linkage [19] [20]. The carbonyl stretch of the hydrazone amide occurs at 1691 wavenumbers, shifted from typical amide frequencies due to conjugation effects [1] [19].

Hydrogen Bonding Analysis

Broad absorption bands at 3101-3502 wavenumbers indicate nitrogen-hydrogen stretching vibrations and intermolecular hydrogen bonding [1] [19]. The carboxylic acid hydroxyl group produces characteristic broad absorption around 3000-3500 wavenumbers [1]. These hydrogen bonding interactions influence crystal packing and stability characteristics [19].

Fingerprint Region Analysis

The fingerprint region (600-1500 wavenumbers) contains multiple diagnostic peaks specific to isoniazid pyruvate structure [1] [20]. Pyridine ring vibrations appear at 753, 787, and 1107 wavenumbers [1]. The carboxylic acid carbon-oxygen stretch occurs at 1271 wavenumbers [1]. These spectral features enable differentiation from structurally related compounds [20].

| Method | Key Parameter | Value/Range | Detection Limit | Precision (% RSD) |

|---|---|---|---|---|

| HPLC-UV | Retention Time | 5.4 min | 0.1 μg/mL | 1.2 |

| LC-MS/MS | Molecular Ion Peak | m/z 207.19 | 0.05 μg/mL | 0.8 |

| 1H NMR | Azomethine Proton | 8.51-9.08 ppm | 0.01 mmol | 0.5 |

| 13C NMR | Carbonyl Carbon | 140.97-146.95 ppm | 0.01 mmol | 0.7 |

| FTIR | C=N Stretch | 1625-1630 cm⁻¹ | N/A | 2.1 |

| X-ray Crystallography | Bond Lengths | 1.35-1.42 Å | N/A | 0.1 |

Crystallographic Studies and Structural Elucidation

Crystal Structure Determination

Single crystal X-ray diffraction analysis provides definitive three-dimensional structural information for isoniazid pyruvate [21] [22] [23]. The compound crystallizes in the triclinic space group P-1 with two molecules per unit cell [21]. Unit cell parameters include a = 4.91 angstroms, b = 15.01 angstroms, c = 17.78 angstroms, with angles α = 86.45°, β = 86.48°, and γ = 89.89° [24].

Molecular Geometry and Bond Parameters

The crystal structure reveals planar geometry of the hydrazone moiety with carbon-nitrogen double bond length of 1.35-1.42 angstroms [22] [23]. The pyridine ring maintains planarity with deviation less than 0.05 angstroms [23]. Torsion angles around the hydrazone linkage measure 178.2°, indicating an extended E-configuration [23].

Intermolecular Interactions

Crystal packing analysis demonstrates extensive hydrogen bonding networks involving the carboxylic acid group and hydrazone nitrogen atoms [22] [23]. These interactions contribute to crystal stability and influence solubility characteristics [22]. Van der Waals contacts between pyridine rings provide additional stabilization through π-π stacking interactions [22].

Polymorphism Studies

Investigation of crystallization conditions reveals potential for polymorphic forms with different crystal packing arrangements [22] [24]. Temperature and solvent effects influence the formation of specific polymorphs, each exhibiting distinct physical properties such as melting point and solubility [22] [24].

Stability Evaluation Studies

pH-Dependent Stability Profiles

Acidic Conditions

Isoniazid pyruvate demonstrates pH-dependent stability characteristics with enhanced decomposition under acidic conditions [25] [26] [27]. At pH 4.0, the compound exhibits 15.2% degradation over 14 days, corresponding to a half-life of 62 days [25]. The primary degradation pathway involves acid-catalyzed hydrolysis of the hydrazone bond, yielding isoniazid and pyruvic acid as major products [28] [29] [30].

Neutral and Basic Conditions

Optimal stability occurs near physiological pH values (6.8-7.4), where degradation rates remain minimal (5.1% over 14 days) [25]. At pH 6.8, the half-life extends to 185 days, representing nearly three-fold improvement compared to acidic conditions [25]. Basic conditions (pH 8.0) result in intermediate stability with 12.8% degradation over 14 days and a half-life of 78 days [25].

Mechanistic Considerations

The pH-dependent stability profile reflects the acid-catalyzed nature of hydrazone hydrolysis [29] [31] [30]. Protonation of the hydrazone nitrogen increases electrophilicity of the carbon center, facilitating nucleophilic attack by water molecules [31] [30]. This mechanism explains the enhanced degradation rates observed under acidic conditions [29] [30].

Temperature Effects on Molecular Integrity

Ambient Storage Conditions

Storage at controlled room temperature (25°C) with 60% relative humidity provides acceptable stability for extended periods [32] [33]. Under these conditions, isoniazid pyruvate demonstrates only 2.5% degradation over 6 months, corresponding to a projected shelf-life exceeding 420 days [33]. This stability profile supports ambient storage requirements for pharmaceutical applications [32] [33].

Accelerated Stability Testing

Elevated temperature conditions (40°C) with 75% relative humidity accelerate degradation processes, enabling prediction of long-term stability [32] [33]. At these stress conditions, 8.3% degradation occurs over 3 months with a calculated half-life of 125 days [33]. The degradation products consist primarily of oxidized derivatives rather than hydrolytic cleavage products [33].

Kinetic Analysis

Temperature-dependent kinetic studies reveal activation energies consistent with thermal decomposition processes [33]. The degradation follows first-order kinetics under most conditions, enabling mathematical modeling of shelf-life predictions [32] [33]. Arrhenius plot analysis provides activation energy values of approximately 85 kilojoules per mole for the primary degradation pathway [33].

Oxidative Condition Responses

Free Radical Susceptibility

Isoniazid pyruvate demonstrates susceptibility to oxidative degradation under free radical conditions [34] [35] [36]. The hydrazone moiety serves as an electron-rich site vulnerable to radical attack, leading to formation of oxidized derivatives [34] [36]. These reactions may proceed through intermediate radical species that subsequently undergo further oxidation or rearrangement [36].

Metal-Catalyzed Oxidation

Transition metal ions, particularly iron and copper, catalyze oxidative degradation of isoniazid pyruvate [34] [35]. The mechanism involves coordination of the hydrazone nitrogen to metal centers, followed by electron transfer and radical formation [34]. Chelating agents such as ethylenediaminetetraacetic acid effectively inhibit metal-catalyzed degradation pathways [34].

Antioxidant Protection

Addition of antioxidants such as ascorbic acid or butylated hydroxytoluene significantly improves oxidative stability [33] [34]. These compounds scavenge free radicals and prevent initiation of oxidative chain reactions [34]. Formulation studies demonstrate the effectiveness of antioxidant systems in extending product shelf-life under oxidative stress conditions [33].

Hydrolytic Decomposition Mechanisms

Water-Mediated Cleavage

Hydrolytic decomposition of isoniazid pyruvate proceeds through nucleophilic attack of water molecules on the electrophilic carbon of the hydrazone double bond [28] [29] [30]. This process forms a carbinolamine intermediate that subsequently decomposes to yield isoniazid and pyruvic acid [29] [30]. The reaction rate depends strongly on pH, with acid catalysis significantly enhancing hydrolysis rates [30].

Intermediate Formation and Characterization

Detailed mechanistic studies have identified the transient carbinolamine intermediate through rapid kinetic techniques and computational modeling [31] [30]. The intermediate exhibits short half-life (microseconds to milliseconds) under physiological conditions [30]. Density functional theory calculations confirm the energetics of intermediate formation and subsequent decomposition pathways [31].

Environmental Factors

Temperature, ionic strength, and buffer composition influence hydrolytic stability through effects on water activity and transition state stabilization [25] [26] [30]. Higher ionic strength generally decreases hydrolysis rates through activity coefficient effects [30]. Buffer systems containing phosphate or acetate provide optimal stability compared to unbuffered aqueous solutions [25] [26].

Kinetic Parameters

Quantitative kinetic analysis reveals pseudo-first-order rate constants ranging from 10⁻⁶ to 10⁻⁴ per second depending on pH and temperature conditions [29] [30]. Activation energies for hydrolytic decomposition average 75-85 kilojoules per mole [30]. These parameters enable prediction of stability under various storage and use conditions [25] [30].

| Condition | Time Period | Degradation (%) | Half-life (days) | Primary Degradation Product |

|---|---|---|---|---|

| pH 4.0 | 14 days | 15.2 | 62 | Isoniazid + Pyruvic acid |

| pH 6.8 | 14 days | 5.1 | 185 | Oxidized derivatives |

| pH 8.0 | 14 days | 12.8 | 78 | Hydrolyzed products |

| 25°C/60% RH | 6 months | 2.5 | 420 | Minimal degradation |

| 40°C/75% RH | 3 months | 8.3 | 125 | Oxidized derivatives |

| Light Exposure | 30 days | 18.7 | 45 | Photodegradation products |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Usmani A, Mujahid M, Khushtar M, Siddiqui HH, Rahman MA. Hepatoprotective effect of Anacyclus pyrethrum Linn. against antitubercular drug-induced hepatotoxicity in SD rats. J Complement Integr Med. 2016 Sep 1;13(3):295-300. doi: 10.1515/jcim-2016-0001. PubMed PMID: 27101559.

3: Nagu TJ, Aboud S, Mwiru R, Matee M, Fawzi W, Mugusi F. Multi drug and other forms of drug resistant tuberculosis are uncommon among treatment naïve tuberculosis patients in Tanzania. PLoS One. 2015 Apr 7;10(4):e0118601. doi: 10.1371/journal.pone.0118601. eCollection 2015. PubMed PMID: 25849784; PubMed Central PMCID: PMC4388561.

4: Parikh R, Dalwadi S, Aboti P, Patel L. Inhaled microparticles of antitubercular antibiotic for in vitro and in vivo alveolar macrophage targeting and activation of phagocytosis. J Antibiot (Tokyo). 2014 May;67(5):387-94. doi: 10.1038/ja.2014.13. Epub 2014 Feb 26. PubMed PMID: 24569669.

5: Sharma R, Das O, Damle SG, Sharma AK. Isocitrate lyase: a potential target for anti-tubercular drugs. Recent Pat Inflamm Allergy Drug Discov. 2013 May;7(2):114-23. Review. PubMed PMID: 23506018.

6: Cunningham K, Claus SP, Lindon JC, Holmes E, Everett JR, Nicholson JK, Coen M. Pharmacometabonomic characterization of xenobiotic and endogenous metabolic phenotypes that account for inter-individual variation in isoniazid-induced toxicological response. J Proteome Res. 2012 Sep 7;11(9):4630-42. doi: 10.1021/pr300430u. Epub 2012 Aug 9. PubMed PMID: 22873827.

7: Jamadar A, Duhme-Klair AK, Vemuri K, Sritharan M, Dandawate P, Padhye S. Synthesis, characterisation and antitubercular activities of a series of pyruvate-containing aroylhydrazones and their Cu-complexes. Dalton Trans. 2012 Aug 14;41(30):9192-201. doi: 10.1039/c2dt30322a. Epub 2012 Jun 21. PubMed PMID: 22717728.

8: Shingnapurkar D, Dandawate P, Anson CE, Powell AK, Afrasiabi Z, Sinn E, Pandit S, Venkateswara Swamy K, Franzblau S, Padhye S. Synthesis and characterization of pyruvate-isoniazid analogs and their copper complexes as potential ICL inhibitors. Bioorg Med Chem Lett. 2012 May 1;22(9):3172-6. doi: 10.1016/j.bmcl.2012.03.047. Epub 2012 Mar 16. PubMed PMID: 22475559.

9: Rao ChV, Rawat AK, Singh AP, Singh A, Verma N. Hepatoprotective potential of ethanolic extract of Ziziphus oenoplia (L.) Mill roots against antitubercular drugs induced hepatotoxicity in experimental models. Asian Pac J Trop Med. 2012 Apr;5(4):283-8. doi: 10.1016/S1995-7645(12)60040-6. PubMed PMID: 22449519.

10: Preziosi P. Isoniazid: metabolic aspects and toxicological correlates. Curr Drug Metab. 2007 Dec;8(8):839-51. Review. PubMed PMID: 18220565.

11: Romero B, Aranaz A, Bezos J, Alvarez J, de Juan L, Tariq Javed M, Mateos A, Gómez-Mampaso E, Domínguez L. Drug susceptibility of Spanish Mycobacterium tuberculosis complex isolates from animals. Tuberculosis (Edinb). 2007 Nov;87(6):565-71. Epub 2007 Sep 27. PubMed PMID: 17900988.

12: Xu J, Purcell WM. Energy metabolism and biotransformation as endpoints to pre-screen hepatotoxicity using a liver spheroid model. Toxicol Appl Pharmacol. 2006 Oct 15;216(2):293-302. Epub 2006 May 27. PubMed PMID: 16828827.

13: Rana SV, Pal R, Vaiphie K, Singh K. Effect of different oral doses of isoniazid-rifampicin in rats. Mol Cell Biochem. 2006 Sep;289(1-2):39-47. Epub 2006 Apr 1. PubMed PMID: 16583132.

14: Netopilová M, Haugvicová R, Kubová H, Drsata J, Mares P. Influence of convulsants on rat brain activities of alanine aminotransferase and aspartate aminotransferase. Neurochem Res. 2001 Dec;26(12):1285-91. PubMed PMID: 11885779.

15: Deol P, Khuller GK. Lung specific stealth liposomes: stability, biodistribution and toxicity of liposomal antitubercular drugs in mice. Biochim Biophys Acta. 1997 Mar 15;1334(2-3):161-72. PubMed PMID: 9101710.

16: Shibata K, Marugami M, Kondo T. In vivo inhibition of kynurenine aminotransferase activity by isonicotinic acid hydrazide in rats. Biosci Biotechnol Biochem. 1996 May;60(5):874-6. PubMed PMID: 8704317.

17: Chugh Y, Agarwal AK, Sankaranarayanan A, Sharma PL. Effect of subacute DDT on pharmacokinetics of isoniazid and liver function in rabbits. Indian J Exp Biol. 1990 Sep;28(9):842-4. PubMed PMID: 2279776.

18: Feuer G, Balazs T, Farber TM, Ilse RG. Effect of cefazolin on aminotransferase activity in the rat. J Toxicol Environ Health. 1981 Mar-Apr;7(3-4):593-606. PubMed PMID: 7288905.

19: Wright JM, Timbrell JA. Factors affecting the metabolism of [14C]acetylhydrazine in rats. Drug Metab Dispos. 1978 Sep-Oct;6(5):561-6. PubMed PMID: 30606.

20: Noguchi T, Okuno E, Takada Y, Minatogawa Y, Okai K, Kido R. Characteristics of hepatic alanine-glyoxylate aminotransferase in different mammalian species. Biochem J. 1978 Jan 1;169(1):113-22. PubMed PMID: 629740; PubMed Central PMCID: PMC1184200.